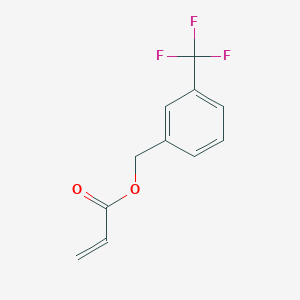
3-(Trifluoromethyl)benzyl acrylate
Vue d'ensemble
Description
3-(Trifluoromethyl)benzyl acrylate is a chemical compound that belongs to the family of acrylates. It is widely used in scientific research due to its unique properties. This compound has a high degree of reactivity and can be easily modified to create new derivatives.
Applications De Recherche Scientifique
Copolymerization and High-Tech Applications
3-(Trifluoromethyl)benzyl acrylate and related monomers such as alkyl 2-trifluoromethacrylate and 2-(trifluoromethyl)acrylic acid are crucial in copolymerization processes. These monomers, derived mainly from 3,3,3-trifluoropropene, lead to various functional group-bearing monomers like epoxide, cyclic ethers, and oligo(ethylene oxide). Their copolymers and terpolymers are significant in high-tech applications due to their low toxicity, ease of availability, and handling. They find uses in lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, lithium-ion batteries, protective stone coatings, multicompartmental micelles, and nanocomposites (Patil & Améduri, 2013).
Mechanical Activation of Catalysts
In the context of polymer science, the mechanical activation of catalysts for carbon-carbon bond forming and anionic polymerization reactions is noteworthy. This approach involves the use of macromolecular reagents, such as pyridine-capped poly(methyl acrylate)s, to facilitate the mechanical scission of bonds and unmask catalytically active species. This method is utilized to catalyze the anionic polymerization of α-trifluoromethyl-2,2,2-trifluoroethyl acrylate, showcasing its potential in organic synthesis and material science (Tennyson, Wiggins & Bielawski, 2010).
Photoreactivity and Stability in Polyelectrolyte Films
The study of substituted benzyl acrylates, such as this compound, in multilayered polyelectrolyte films reveals interesting insights into photoreactivity and thermal stability. The nature of substituents on the aromatic rings significantly affects these properties, influencing the potential applications in areas like film technology and materials science (Jensen, Desai, Maru & Mohanty, 2004).
Catalysis in Organic Synthesis
The use of this compound in catalysis, particularly in the formation of CF3-containing polycyclic benzazepine derivatives, is another significant application. Such catalytic processes involve iron or copper and are used to construct complex organic molecules under mild conditions, indicating the material's importance in synthetic organic chemistry (Yu, Xu, Tang & Shi, 2016).
Mécanisme D'action
Target of Action
It is known that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For instance, PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism, have been identified as targets for some trifluoromethyl compounds .
Mode of Action
The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which means that substitution reactions are likely to occur at the benzylic position . This could potentially lead to various interactions with its targets, resulting in changes in cellular processes.
Biochemical Pathways
Given the potential target of pi3ks, it could be inferred that the compound may influence pathways related to cell proliferation, apoptosis, and glucose metabolism .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may influence cellular processes such as cell proliferation and apoptosis .
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-2-10(15)16-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBHXGKXLHUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B3039918.png)
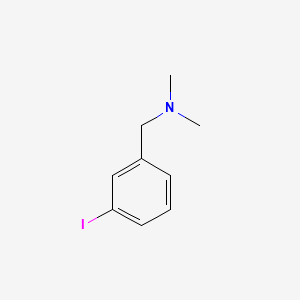
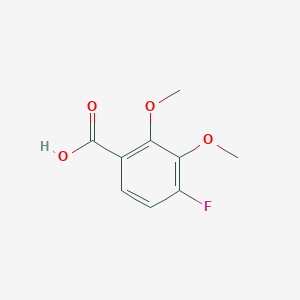

![[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate](/img/structure/B3039924.png)
![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B3039927.png)

![1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039929.png)

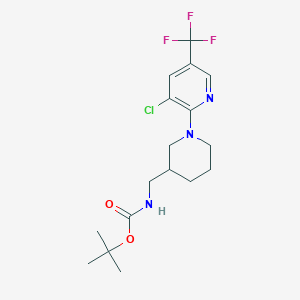
![1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol](/img/structure/B3039933.png)
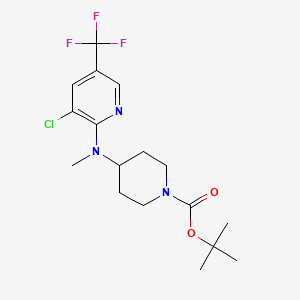
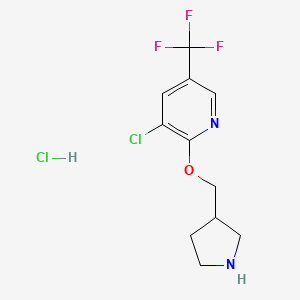
![(1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol](/img/structure/B3039936.png)